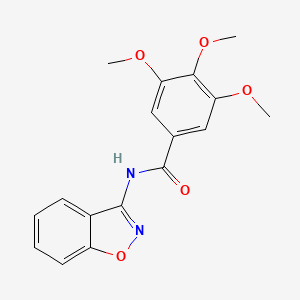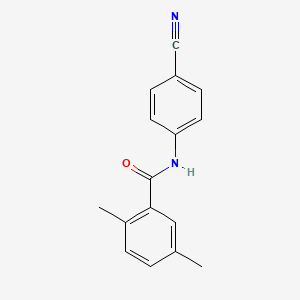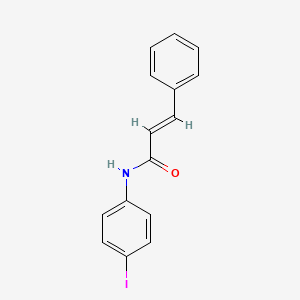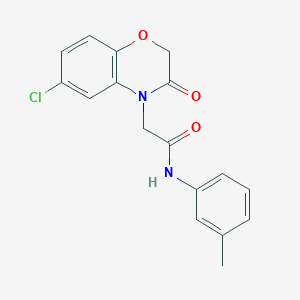
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine, also known as BDMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDMBP is a piperazine derivative that exhibits a wide range of biological activities, including antitumor, antidepressant, and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine is not fully understood. However, it has been proposed that 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine exerts its antitumor effects by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has been found to inhibit the production of pro-inflammatory cytokines, which may be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has been found to induce apoptosis in cancer cells and inhibit their proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine is its wide range of biological activities, which make it a potential therapeutic agent for the treatment of various diseases. Additionally, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine is relatively easy to synthesize and purify, which makes it a suitable compound for laboratory experiments. However, one of the limitations of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine is its potential toxicity, which may limit its clinical applications. Furthermore, the exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine. One of the areas of interest is the development of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine as a potential therapeutic agent for the treatment of various diseases, including cancer, depression, and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine and its potential side effects. Furthermore, the development of more potent and selective derivatives of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine may lead to the discovery of novel therapeutic agents.
Métodos De Síntesis
The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential applications in various fields of medicine. It has shown promising results in preclinical studies as an antitumor agent, particularly against breast cancer, lung cancer, and leukemia. 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has also been found to exhibit antidepressant and anxiolytic effects in animal models. Furthermore, 1-(1,3-benzodioxol-5-ylmethyl)-4-(3-methoxybenzyl)piperazine has been shown to possess anti-inflammatory properties, which make it a potential therapeutic agent for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-18-4-2-3-16(11-18)13-21-7-9-22(10-8-21)14-17-5-6-19-20(12-17)25-15-24-19/h2-6,11-12H,7-10,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOVFUOGTLZEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(benzoylhydrazono)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5819906.png)




![N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)

![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)
![diethyl 5-{[(2,6-dimethylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819974.png)
![N-(4-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)nicotinamide](/img/structure/B5819977.png)